molecular formula C16H17BrN2O2SSi B1376343 5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-90-6

5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1376343
M. Wt: 409.4 g/mol
InChI Key: WVBKWSSKRHUTFF-UHFFFAOYSA-N
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Patent
US08445510B2

Procedure details

To a well stirred solution of 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (6.0 g, 17.8 mmol) in dry THF (60 mL) was added LDA (2M in THF; 16.0 mL, 32 mmol) at −78° C. slowly over 15 min. The reaction mixture was stirred at −70° C. for 1 h and then cooled back to −78° C. Chlorotrimethylsilane (4.1 mL, 32 mmol) was added slowly, and the reaction mixture was allowed to warm to ambient temperature over 4 h (TLC monitoring: 20% ethyl acetate in hexanes). Solvent was removed under reduced pressure keeping temperature below 40° C. to give a residue. It was extracted with ethyl acetate (2×50 mL) and washed with water (40 mL), followed by brine (10 mL) and dried over sodium sulfate. The solvent was removed under reduced pressure to yield a brown solid which was purified by column chromatography using 10% ethyl acetate in hexanes to yield the title compound as a white solid (4.8 g, 66%). 1H NMR (CDCl3, 300 MHz): δ=0.51 (s, 9H), 6.72 (s, 1H), 7.47-4.59 (m, 3H), 7.91 (d, J=2.1 Hz, 1H), 8.09-8.12 (m, 2H), 8.37 (d, J=2.1 Hz, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][N:8]([S:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:5]2=[N:6][CH:7]=1.[Li+].CC([N-]C(C)C)C.Cl[Si:29]([CH3:32])([CH3:31])[CH3:30].C(OCC)(=O)C>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[CH:10]=[C:9]([Si:29]([CH3:32])([CH3:31])[CH3:30])[N:8]([S:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)(=[O:12])=[O:13])[C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
16 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled back to −78° C
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
temperature below 40° C.
CUSTOM
Type
CUSTOM
Details
to give a residue
EXTRACTION
Type
EXTRACTION
Details
It was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
washed with water (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(C(=C2)[Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.